5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Overview
Description
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: is a heterocyclic compound with the molecular formula C₆H₄ClNO₂ and a molecular weight of 157.55 g/mol . It is a derivative of pyridine and is characterized by the presence of a chloro group at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Mechanism of Action
Mode of Action
The exact mode of action of 5-Chloro-2-hydroxynicotinaldehyde is not well-understood. As a derivative of nicotinaldehyde, it may interact with its targets through similar mechanisms. For instance, it could potentially form oximes or hydrazones through reactions with hydroxylamine or hydrazine . These reactions are essentially irreversible as the adduct dehydrates
Result of Action
Given its potential to form oximes or hydrazones , it may induce changes in target molecules that alter their function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The compound is typically purified using methods such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Reduction: Formation of 5-chloro-2-oxo-1,2-dihydropyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-3-methanol
- 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Comparison:
- Uniqueness: The presence of the chloro group at the 5-position in 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity and biological activity .
- Reactivity: The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQHRVWXTUEGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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